N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclooxygenase-2 and inducible nitric oxide synthase.
Industrial Applications: Benzoxazole derivatives are used as optical brighteners in laundry detergents and as antifungal agents.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide involves the inhibition of specific enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, the compound can induce apoptosis in cancer cells by activating the caspase pathway.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds have a similar bicyclic structure and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds also have a similar structure and are used in medicinal chemistry for their anticancer and antimicrobial properties.
Uniqueness: N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H13ClN2O3 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25) |
InChI Key |
VYMBIPAZFSJSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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